4-[(2-Aminoethyl)sulfonyl]-piperazinone
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Overview
Description
4-[(2-Aminoethyl)sulfonyl]-piperazinone is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfonyl]-piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, where the diamine reacts with the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)sulfonyl]-piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(2-Aminoethyl)sulfonyl]-piperazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl enzyme derivative . This modification prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory constants.
Diisopropylfluorophosphate (DFP): A fluorophosphonate that also inhibits serine proteases.
Uniqueness
4-[(2-Aminoethyl)sulfonyl]-piperazinone is unique due to its enhanced water solubility and stability at low pH compared to PMSF and DFP . This makes it a more versatile and less toxic alternative for use in various biochemical applications.
Properties
Molecular Formula |
C6H13N3O3S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(2-aminoethylsulfonyl)piperazin-2-one |
InChI |
InChI=1S/C6H13N3O3S/c7-1-4-13(11,12)9-3-2-8-6(10)5-9/h1-5,7H2,(H,8,10) |
InChI Key |
LRBDYHXMYQANLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)CCN |
Origin of Product |
United States |
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